molecular formula C7H5BrO3 B114173 3-Bromo-5-hydroxybenzoic acid CAS No. 140472-69-1

3-Bromo-5-hydroxybenzoic acid

Cat. No. B114173
CAS RN: 140472-69-1
M. Wt: 217.02 g/mol
InChI Key: WGIBEMRBLBGETQ-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzoic acid is a compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid carrying an additional bromo substituent at position 3 .


Physical And Chemical Properties Analysis

3-Bromo-5-hydroxybenzoic acid has several physical and chemical properties. It has a density of 1.9±0.1 g/cm3, a boiling point of 388.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.2±3.0 kJ/mol and the flash point is 188.5±25.1 °C . The compound has an index of refraction of 1.655 and a molar refractivity of 42.8±0.3 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Pharmacology

3-Bromo-5-hydroxybenzoic acid: is utilized in pharmacological research for the synthesis of complex molecules. It serves as a precursor in the creation of various pharmacologically active compounds due to its reactive bromine and hydroxyl groups, which can undergo further chemical transformations .

Material Science

In material science, this compound is used to modify surface properties of materials. Its ability to form strong covalent bonds with other organic molecules makes it valuable for creating specialized coatings that can provide materials with additional functionalities, such as increased resistance to corrosion or enhanced electrical conductivity .

Chemical Synthesis

3-Bromo-5-hydroxybenzoic acid: plays a critical role in organic synthesis. It is often employed as a building block for the construction of more complex organic compounds. Its bromine atom is particularly useful in facilitating various coupling reactions, which are fundamental in the synthesis of diverse organic molecules .

Environmental Science

Researchers use 3-Bromo-5-hydroxybenzoic acid to study its environmental impact, particularly its behavior in aquatic systems. Its potential as an environmental contaminant is assessed by examining its degradation products and their toxicity .

Biochemistry

In biochemistry, this compound is explored for its potential interactions with biological macromolecules. It can act as a reagent in enzymatic studies or as a molecular probe to understand the biochemical pathways within cells .

Analytical Chemistry

Analytical chemists utilize 3-Bromo-5-hydroxybenzoic acid for developing new analytical methods. It can serve as a standard for calibrating instruments or as a reagent in chemical assays to detect the presence of other substances .

Industrial Uses

Industrially, 3-Bromo-5-hydroxybenzoic acid is involved in the manufacture of dyes, pigments, and other industrial chemicals. Its functional groups allow for versatile chemical reactions, making it a valuable intermediate in various industrial processes .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like 3-Bromo-5-hydroxybenzoic acid may be used in agricultural research for the development of new pesticides or as a growth regulator due to its potential biological activity .

Future Directions

The future directions for the use and study of 3-Bromo-5-hydroxybenzoic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

3-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBEMRBLBGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577677
Record name 3-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxybenzoic acid

CAS RN

140472-69-1
Record name 3-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (12.2 g; 305.8 mmol) in 300 mL of water was added 3-bromo-5-iodo-benzoic acid (20 g, 61.2 mmol) and Cu2O (866 mg, 6.1 mmol). The reaction mixture was heated at 100° C. for 24 h. After complete consumption of the starting material, the reaction mixture was cooled to room temperature and filtered through Celite™. The filtrate was then acidified with 10% aq. HCl and extracted into ethyl acetate. The organic extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a tan solid (12.3 g, 93% yield). HR-ES (−) calcd for C7HSO3Br [M−H]− 214.9349, observed 214.9350
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

The title compound was made according to the method described in Org. Proc. Res. Dev. 2002, 6, 591-595. To 5-iodo-3-bromo-benzoic acid (500 mg, 1.53 mmol), NaOH (250 mg, 6.1 mmol), Cu2O (240 mg, 1.68 mmol) was added water (4.0 mL). The mixture was heated for 1.5 h at 140° C. in a sealed tube. The cooled mixture was diluted with water and extracted with CH2Cl2. The aqueous layer was acidified (pH˜2) with TFA and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, concentrated and purified by reverse-phase HPLC to yield 3-bromo-5-hydroxy-benzoic acid. 1H NMR (400 MHz, DMSO-d6): 10.30 (s, 1H), 7.46 (m, 1H), 7.31 (m, 1H), 7.17 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-amino-5-bromobenzoate (5.2 g, 23 mmol) in water (80 mL) and H2SO4 (60 mL) was added dropwise a solution of NaNO2 (1.9 g, 28 mmol) in water (10 mL) at 0° C. The reaction mixture was added to a mixture of water (180 mL) and H2SO4 (240 mL). The mixture was heated at reflux for 30 minutes before being cooled to room temperature. The resulting mixture was poured into crushed ice and extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine and water, dried over anhydrous Na2SO4, and concentrated under vacuum to afford 3-bromo-5-hydroxybenzoic acid (3.8 g, 78% yield), which was directly used in next step. 1H NMR (400 MHz, d-DMSO) δ 10.27 (s, 1H), 7.43 (t, J=1.6 Hz, 1H), 7.28 (dd, J=1.2, 2.0 Hz, 1H), 7.15 (t, J=2.0 Hz, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.